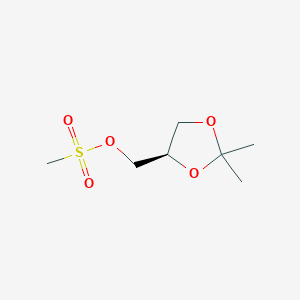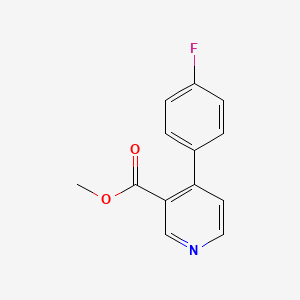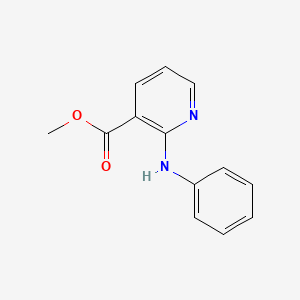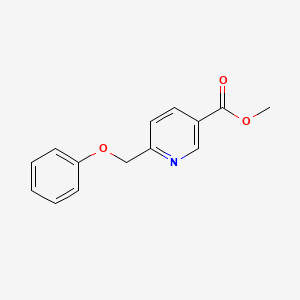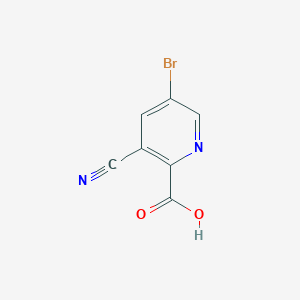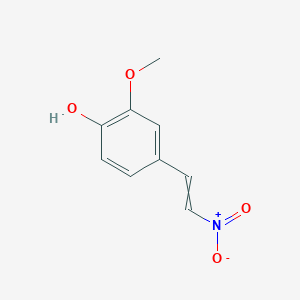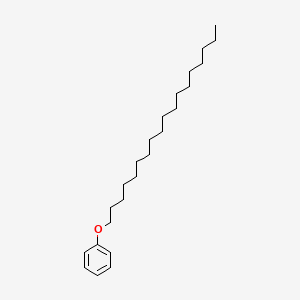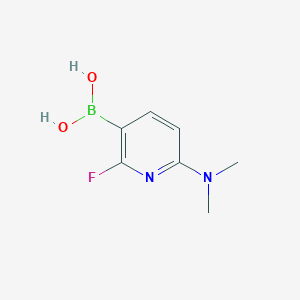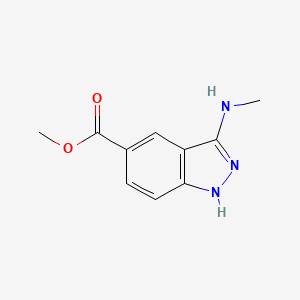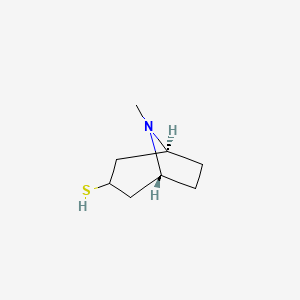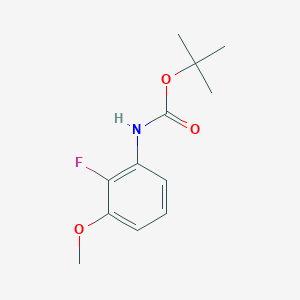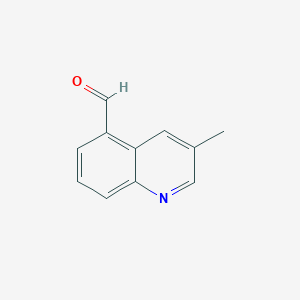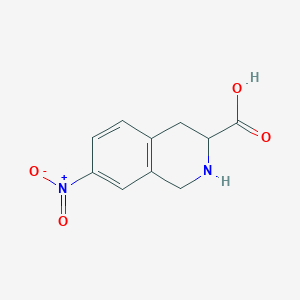
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE is a chemical compound that features a triazole ring attached to an aniline moietyThe triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. This reaction is often carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield aniline derivatives .
科学的研究の応用
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism of action of 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of carbonic anhydrase inhibition, the compound interacts with the zinc ion in the active site, disrupting the enzyme’s function . Additionally, its anticancer activity is thought to involve the inhibition of key signaling pathways that regulate cell growth and proliferation .
類似化合物との比較
1,2,4-TRIAZOLE: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-TRIAZOLE: A closely related compound with a different substitution pattern on the triazole ring.
Uniqueness: 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity set it apart from other triazole derivatives .
特性
CAS番号 |
89221-20-5 |
|---|---|
分子式 |
C8H8N4 |
分子量 |
160.18 g/mol |
IUPAC名 |
4-(2H-triazol-4-yl)aniline |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12) |
InChIキー |
VMWYCRABJPLFCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


